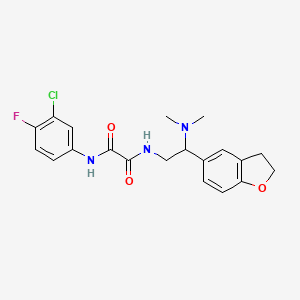

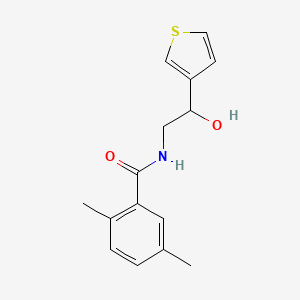

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide” is a complex organic compound. It contains a benzamide group (a carboxamide derived from benzoic acid), a thiophene group (a sulfur-containing heterocyclic compound), and a hydroxyethyl group (an alcohol derivative). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of an appropriate amine with a carboxylic acid or its derivative to form the benzamide group, and the introduction of the thiophene and hydroxyethyl groups through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar structure around this part of the molecule, while the thiophene ring is likely to contribute to the overall aromaticity of the compound .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. The benzamide group could undergo hydrolysis to yield benzoic acid and an amine. The thiophene ring, being aromatic, could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the hydroxyl group could enhance its solubility in polar solvents .科学的研究の応用

Synthesis of Conductive Hybrid Composites

The compound has been used in the synthesis of conductive hybrid composites . Specifically, it was used to functionalize 3D nanoflowers of MoS2 (3D-MoS2), which were then used to synthesize P3HT/MoS2 composites . The functionalization improved the arrangement of the polymeric chains in the composites, increased the conjugation length, the percentage of crystallinity, and the conductivity .

Enhancement of Electronic Coupling

The compound has been shown to enhance electronic coupling when used as a functionalizing anchor . This is particularly useful in the synthesis of composites for electronic applications .

Improvement of Energy Gap

Functionalization of 3D-MoS2 with the compound resulted in a decrease in the energy gap compared to P3HT . This property can be exploited in the design of materials for electronic applications .

Application in Flexible Electronics

The compound, when used to functionalize 3D-MoS2, has shown potential for applications in flexible electronics . This is due to the improved electronic properties of the resulting composites .

Use in Photosensors

The compound has potential applications in photosensors . The functionalized composites showed improved performance, making them suitable for use in photosensors .

Application in Electrochromic Devices

The compound can be used in the synthesis of materials for electrochromic devices . The functionalized composites showed improved properties that make them suitable for this application .

Use in Photocatalysis

The compound has potential applications in photocatalysis . The functionalized composites showed improved properties that make them suitable for this application .

Application in Solar Cells

The compound can be used in the synthesis of materials for solar cells . The functionalized composites showed improved properties that make them suitable for this application .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQJDWUYJHGLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2658481.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)